molecular formula C18H21ClN4O2 B1218764 Ledakrin CAS No. 6514-85-8

Ledakrin

Cat. No.: B1218764
CAS No.: 6514-85-8
M. Wt: 360.8 g/mol
InChI Key: BKBNOPIWNDASON-UHFFFAOYSA-N
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Description

DwLIP-GCGRrx is an antisense oligonucleotide designed to inhibit the expression of the glucagon receptor (GCGR). This compound has shown potential in improving glycemic control in patients with type 2 diabetes by reducing hepatic glucose production .

Preparation Methods

Synthetic Routes and Reaction Conditions

DwLIP-GCGRrx is synthesized using solid-phase synthesis techniques, which involve the sequential addition of nucleotide residues to a growing chain anchored to a solid support. The synthesis process includes the following steps:

Industrial Production Methods

Industrial production of DwLIP-GCGRrx involves large-scale solid-phase synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

DwLIP-GCGRrx undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the antisense oligonucleotide DwLIP-GCGRrx, which is designed to bind to the mRNA of the glucagon receptor and inhibit its expression .

Scientific Research Applications

DwLIP-GCGRrx has a wide range of scientific research applications, including:

Mechanism of Action

DwLIP-GCGRrx exerts its effects by binding to the mRNA of the glucagon receptor, thereby preventing its translation into protein. This inhibition reduces the expression of the glucagon receptor on the cell surface, leading to decreased glucagon signaling and reduced hepatic glucose production. The molecular targets involved include the glucagon receptor mRNA and the RNA-induced silencing complex (RISC), which facilitates the degradation of the target mRNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DwLIP-GCGRrx is unique in its specific sequence design and chemical modifications, which enhance its stability and binding affinity to the target mRNA. These features contribute to its efficacy in reducing hepatic glucose production and improving glycemic control in patients with type 2 diabetes .

Properties

6514-85-8

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C18H20N4O2.ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);1H

InChI Key

BKBNOPIWNDASON-UHFFFAOYSA-N

SMILES

C[NH+](C)CCC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-]

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl

synonyms

C 283
C-283
C283
Ledakrin
Nitracrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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